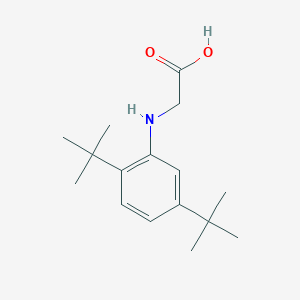
N-(2,5-Di-tert-butylphenyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-Di-tert-butylphenyl)glycine is an organic compound characterized by the presence of a glycine moiety attached to a 2,5-di-tert-butylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Di-tert-butylphenyl)glycine typically involves the reaction of 2,5-di-tert-butylphenylamine with glycine or its derivatives. One common method includes the use of protecting groups to facilitate the reaction and prevent side reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or acetic acid to promote the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
N-(2,5-Di-tert-butylphenyl)glycine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
N-(2,5-Di-tert-butylphenyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism by which N-(2,5-Di-tert-butylphenyl)glycine exerts its effects can vary depending on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can include inhibition of oxidative stress pathways or modulation of signaling cascades.
類似化合物との比較
Similar Compounds
- N-(2,6-Di-tert-butylphenyl)glycine
- N-(2,4-Di-tert-butylphenyl)glycine
- N-(3,5-Di-tert-butylphenyl)glycine
Uniqueness
N-(2,5-Di-tert-butylphenyl)glycine is unique due to the specific positioning of the tert-butyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can result in different steric and electronic effects compared to its isomers, making it a valuable compound for specific applications.
特性
CAS番号 |
886489-17-4 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
2-(2,5-ditert-butylanilino)acetic acid |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)11-7-8-12(16(4,5)6)13(9-11)17-10-14(18)19/h7-9,17H,10H2,1-6H3,(H,18,19) |
InChIキー |
KVSYBOCTIDVZAG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)

![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12603863.png)
![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
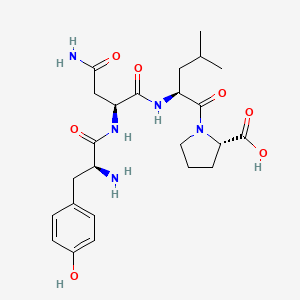
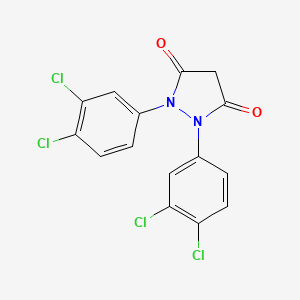
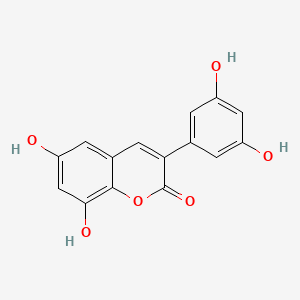
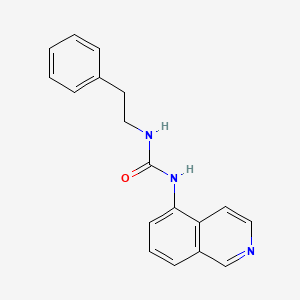
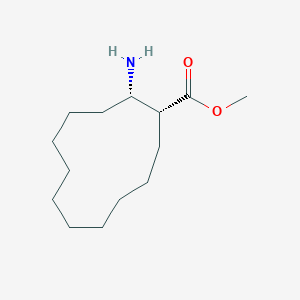
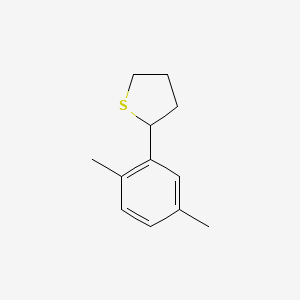
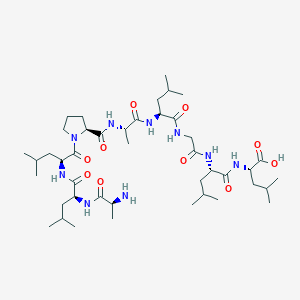
![Phosphonic acid, [1-[(1-phenylethyl)amino]cyclopentyl]-, diethyl ester](/img/structure/B12603898.png)
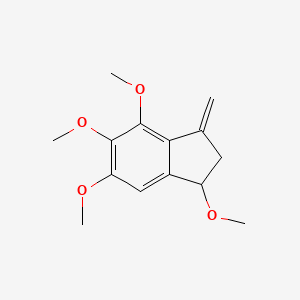
![3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane](/img/structure/B12603916.png)
